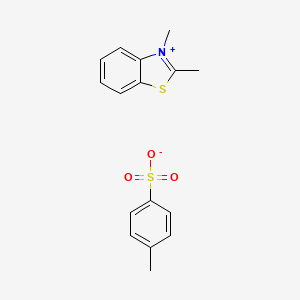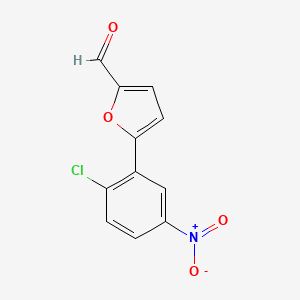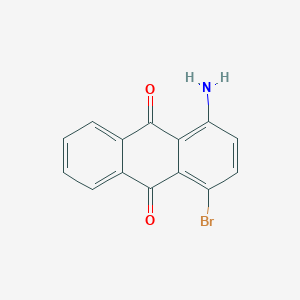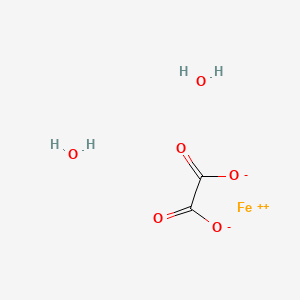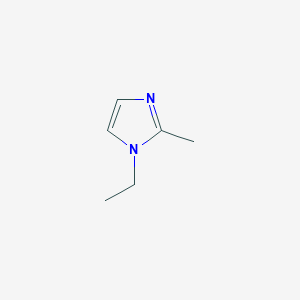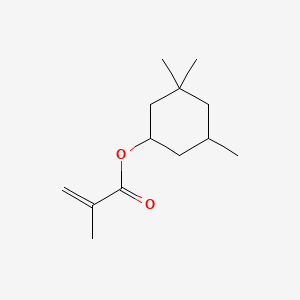
Metacrilato de 3,3,5-trimetilciclohexilo
Descripción general
Descripción
3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) is a low viscosity, low odor, and excellent solvency monomer containing a light stable cyclic group . It is useful in paints, adhesives, sealants, water treatment, and other similar applications .
Molecular Structure Analysis
The linear formula of 3,3,5-Trimethylcyclohexyl methacrylate is H2C=C(CH3)CO2C6H8(CH3)3 . It has a molecular weight of 210.31 .Physical and Chemical Properties Analysis
3,3,5-Trimethylcyclohexyl methacrylate is a low viscosity, low odor monomer . It has a density of 0.93 g/mL at 25 °C . Its boiling point is 253.4±9.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Herramientas de Polimerización
Metacrilato de 3,3,5-trimetilciclohexilo: es ampliamente utilizado en procesos de polimerización debido a su capacidad para formar polímeros con excelentes propiedades mecánicas . Actúa como monómero que puede polimerizarse por sí mismo o copolimerizarse con otros monómeros para crear una variedad de plásticos y resinas. Estos materiales se caracterizan por su durabilidad y resistencia a la degradación química y térmica.
Recubrimientos y Tintas
En la industria de los recubrimientos, este compuesto se valora por sus propiedades de solvencia y adhesión . Se utiliza para producir pinturas y recubrimientos que ofrecen resistencia a la intemperie, la abrasión y los productos químicos. Esto lo hace adecuado para aplicaciones automotrices e industriales donde la protección duradera es esencial.
Adhesivos y Sellantes
La baja viscosidad del monómero y su buena adhesión a una variedad de sustratos lo convierten en una excelente opción para formular adhesivos y sellantes . Los productos derivados de este compuesto se utilizan en la construcción, la automoción y los bienes de consumo para proporcionar uniones fuertes y duraderas.
Tratamiento del Agua
This compound: también se aplica en procesos de tratamiento de agua. Sus formas poliméricas pueden utilizarse para crear membranas de filtración que eliminan eficazmente los contaminantes del agua, asegurando sistemas de abastecimiento de agua seguros y limpios .
Materiales Avanzados
La capacidad del compuesto para mejorar la estabilidad térmica se aprovecha en el desarrollo de materiales avanzados . Estos materiales se utilizan en aplicaciones de alto rendimiento como la aeroespacial y la electrónica, donde contribuyen a la fiabilidad y la longevidad de los componentes.
Electricidad y Electrónica
En el sector de la electricidad y la electrónica, el monómero se utiliza para fabricar componentes que requieren excelentes propiedades de aislamiento y resistencia al calor . También se utiliza en la producción de productos químicos para aplicaciones electrónicas, contribuyendo a la miniaturización y la mejora de los dispositivos electrónicos.
Impresión 3D y Fabricación Aditiva
El grupo cíclico estable a la luz presente en This compound lo hace adecuado para aplicaciones de impresión 3D y fabricación aditiva . Ayuda a crear piezas impresas en 3D precisas y estables que se pueden utilizar en prototipos, dispositivos médicos e incluso en la producción de productos de uso final.
Investigación y Desarrollo
Por último, este compuesto se utiliza ampliamente en I+D para desarrollar nuevos materiales y aplicaciones . Sus propiedades únicas se exploran para innovar y mejorar productos en diversas industrias, incluyendo la farmacéutica, la biotecnología y la ciencia de los materiales.
Safety and Hazards
Propiedades
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-9(2)12(14)15-11-6-10(3)7-13(4,5)8-11/h10-11H,1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABQKEQFLJIRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75673-26-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75673-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044990 | |
| Record name | 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7779-31-9 | |
| Record name | 3,3,5-Trimethylcyclohexyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,5-Trimethylcyclohexyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5-trimethylcyclohexyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5,5-TRIMETHYLCYCLOHEXYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/508SPW3T3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the phase behavior of 3,3,5-Trimethylcyclohexyl methacrylate (335-TMCHMA) in high-pressure CO2 important?
A1: [] This knowledge is crucial for developing efficient and environmentally friendly supercritical fluid processes involving 335-TMCHMA. Supercritical CO2 acts as a solvent in these processes, offering advantages like tunable solvent properties and easy separation. Understanding the phase behavior, particularly the solubility of 335-TMCHMA in CO2 under different pressures and temperatures, allows for precise control and optimization of these processes. [] This can lead to more sustainable and efficient manufacturing methods for products potentially involving 335-TMCHMA as a building block.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




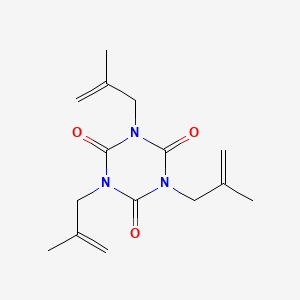
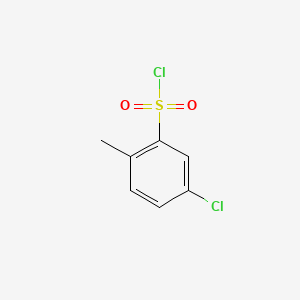
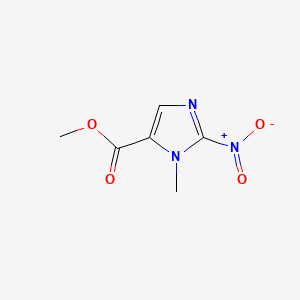

![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)
